molecular formula C9H8N4O2S B13684804 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13684804
M. Wt: 236.25 g/mol
InChI Key: DXAPWLSZQONFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitrobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrophenol
  • 5-Methyl-2-nitrobenzoic acid
  • 2-(5-Methyl-2-nitrophenyl)acetic acid

Uniqueness

2-Amino-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-2-3-7(13(14)15)6(4-5)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

DXAPWLSZQONFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.